2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the azetidinyl group, a type of beta-lactam, suggests that the molecule might have a strained four-membered ring . The bromophenyl and cyanopyrazinyl groups are likely to be planar due to the conjugated pi systems present in these aromatic rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. For example, the bromine atom in the bromophenyl group could be displaced by a nucleophile in a nucleophilic substitution reaction . The nitrile group in the cyanopyrazinyl group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitrile and amide groups could enhance its solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-22(16(24)8-12-4-2-3-5-14(12)18)13-10-23(11-13)17-15(9-19)20-6-7-21-17/h2-7,13H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVFZXASCAAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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